![molecular formula C11H16ClN3O3 B2418950 Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate CAS No. 2138103-92-9](/img/structure/B2418950.png)

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

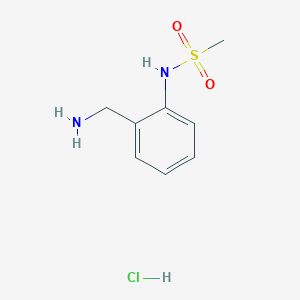

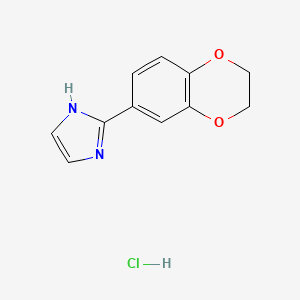

“Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1822793-23-6 . It has a molecular weight of 273.72 . The IUPAC name for this compound is tert-butyl 3- (5- (chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3O3/c1-11(2,3)18-10(16)15-5-7(6-15)9-14-13-8(4-12)17-9/h7H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Baricitinib Synthesis : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate serves as a key intermediate in the synthesis of baricitinib, an oral JAK1/JAK2 inhibitor . Baricitinib has been approved for treating moderate to severe rheumatoid arthritis by inhibiting intracellular signaling of inflammatory cytokines like IL-6 and IL-23 . Its synthesis has drawn significant attention due to its therapeutic potential.

Heterocyclic Chemistry and Green Synthesis

- Green and Cost-Effective Route : Researchers have developed a green and cost-effective synthesis for tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a precursor to baricitinib. This method employs commercially available starting materials and a microchannel reactor for oxidation reactions, making it suitable for industrial production . The focus on sustainability and efficiency is crucial in modern chemical research.

Pharmaceutical Process Development

- Scale-Up Production : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is essential for the scale-up production of baricitinib. Optimizing its synthesis and purification processes ensures efficient large-scale manufacturing of this drug . Pharmaceutical companies rely on robust synthetic routes for commercial production.

Chemical Biology and Targeted Therapies

- JAK Inhibition : Baricitinib’s mechanism of action involves selective inhibition of JAK1 and JAK2 kinases. By disrupting intracellular signaling pathways, it modulates immune responses and inflammation . Understanding its interactions with cellular targets is crucial for drug design.

Materials Science and Polymer Chemistry

- Functional Polymers : Researchers explore the modification of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to create functional polymers. These polymers find applications in drug delivery, tissue engineering, and controlled release systems . The compound’s unique structure contributes to polymer properties.

Organic Synthesis and Chemical Diversity

- Building Block : Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate serves as a versatile building block for designing novel molecules. Chemists can functionalize its various positions to create diverse derivatives with potential biological activities . Exploring its reactivity expands chemical libraries.

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)18-14-9/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOZYCDEXLJEJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)